N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is described as a solid , which suggests that it may be stable under a variety of conditions.
Preparation Methods
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine. The process can be summarized as follows:
Synthesis of 2-amino benzothiazole derivatives: This step involves the reaction of substituted anilines with carbon disulfide and bromine to form the benzothiazole ring.
Coupling reaction: The 2-amino benzothiazole derivative is then coupled with a tosylated butanamide derivative in the presence of a base like piperidine to yield the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anticancer properties. It has shown inhibitory activity against enzymes like cyclooxygenase (COX) and has been evaluated for its ability to inhibit cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets. It is often used in molecular docking studies to understand its binding interactions with proteins.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Comparison with Similar Compounds
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar benzothiazole cores but differ in their side chains, which can affect their biological activities and applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also share the benzothiazole core but have different substituents, leading to variations in their pharmacological properties.
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its mechanisms of action and therapeutic potential.
1. Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a tosyl group, and a butanamide chain. The molecular formula is C16H18ClN3O2S, with a molecular weight of 363.85 g/mol. The presence of chlorine and sulfur atoms contributes to its biological activity.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Step 1: Formation of the benzo[d]thiazole core through cyclization reactions.
- Step 2: Introduction of the tosyl group via electrophilic substitution.
- Step 3: Coupling with butanamide to yield the final product.
This multi-step synthesis can result in varying yields depending on the reaction conditions employed.
3.1 Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance, related benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells (MCF-7).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 5.12 ± 0.45 |
This compound | MCF-7 | 6.78 ± 0.32 |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. For example, similar compounds have been shown to selectively inhibit Src family kinases (SFKs), which play a pivotal role in cancer progression .
Case Study 1: In Vivo Efficacy
In a recent animal model study, this compound was administered to mice with xenografted tumors derived from human lung cancer cells. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies demonstrated that the compound has favorable absorption and distribution properties, with a half-life suitable for oral administration. This suggests that it could be developed into an oral medication for cancer treatment.
5.
This compound shows promising biological activity, particularly in antitumor applications. Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development in oncological therapies. Future research should focus on optimizing its structure for enhanced efficacy and reduced toxicity.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-12-5-7-14(8-6-12)27(24,25)11-3-4-17(23)21-19-22-18-13(2)15(20)9-10-16(18)26-19/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZTURWDENBXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.